molecular formula C16H21BrO3 B2369446 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241142-58-3

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2369446
CAS No.: 2241142-58-3
M. Wt: 341.245
InChI Key: AZPUKOTZJDZDDU-UHFFFAOYSA-N
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Description

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 8th position, an oxan-4-ylmethoxy group, and a tetrahydrobenzoxepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Attachment of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Reduction reactions may target the bromine atom or other functional groups, resulting in debromination or hydrogenation products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Various substituted benzoxepine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the oxan-4-ylmethoxy group.

    5-(Oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom.

    8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine: Contains a methoxy group instead of the oxan-4-ylmethoxy group.

Uniqueness

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is unique due to the presence of both the bromine atom and the oxan-4-ylmethoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c17-13-3-4-14-15(2-1-7-19-16(14)10-13)20-11-12-5-8-18-9-6-12/h3-4,10,12,15H,1-2,5-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUKOTZJDZDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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